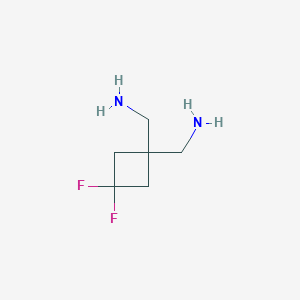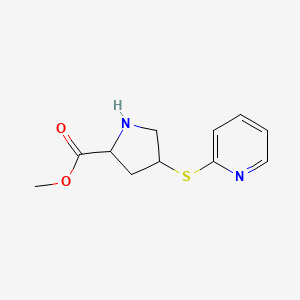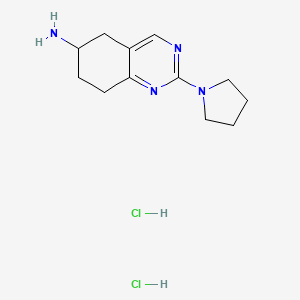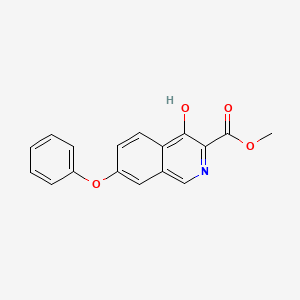
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
Vue d'ensemble
Description
“Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate” is an organic compound with the CAS Number: 1455091-10-7 . It has a molecular weight of 295.29 and its IUPAC name is methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C17H13NO4 . The InChI code is 1S/C17H13NO4/c1-21-17(20)15-16(19)14-8-7-13(9-11(14)10-18-15)22-12-5-3-2-4-6-12/h2-10,19H,1H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.320±0.06 g/cm3 (20 ºC, 760 mmHg) . Its boiling point is 534.7±45.0°C at 760 mmHg . The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Crystallographic Studies
The study by Kovalenko et al. (2020) focused on the methylation of a similar compound, Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, revealing its potential as an inhibitor of Hepatitis B Virus replication. This research highlights the significance of methylation processes in enhancing the medicinal value of such compounds (Kovalenko et al., 2020).
Mass Spectrometric Analysis
In the realm of mass spectrometry, Thevis et al. (2008) demonstrated the importance of substituted isoquinolines, like Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, in understanding the behavior of prolylhydroxylase inhibitor drug candidates. This study provides insights into the analytical characterization of similar compounds (Thevis et al., 2008).
Novel Synthesis Methods
Lerestif et al. (1999) presented a novel synthesis method for a related compound, Protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This synthesis method can be influential in the development of new pharmaceuticals and research compounds (Lerestif et al., 1999).
Antihypoxic Activity
Ukrainets et al. (2014) explored the antihypoxic activity of a similar compound, 4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid N-R-Amide Hydrochlorides. Their findings suggest the potential therapeutic applications of such compounds in conditions related to hypoxia (Ukrainets et al., 2014).
Polymer Chemistry
Nan et al. (2017) conducted studies with 4-hydroxymandelic acid, a compound related to Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, demonstrating its use in polymer chemistry. This study opens avenues for the use of such compounds in the development of novel polymers (Nan et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-17(20)15-16(19)14-8-7-13(9-11(14)10-18-15)22-12-5-3-2-4-6-12/h2-10,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWDBRIDKWWANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=C(C=CC2=C1O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

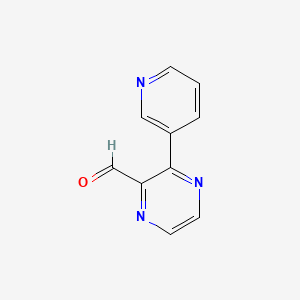
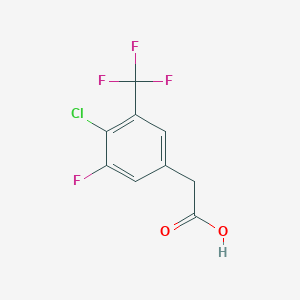
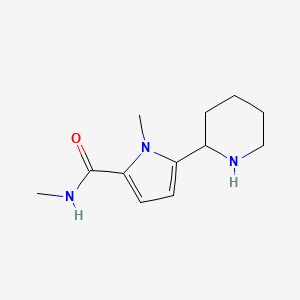
![3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide](/img/structure/B1433216.png)
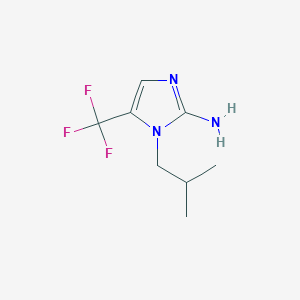
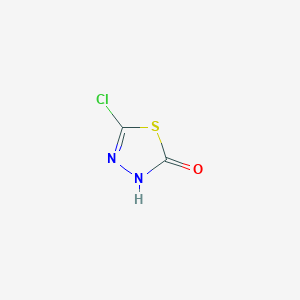
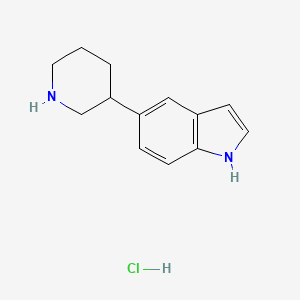
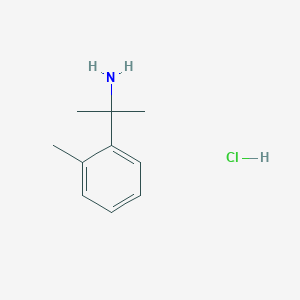
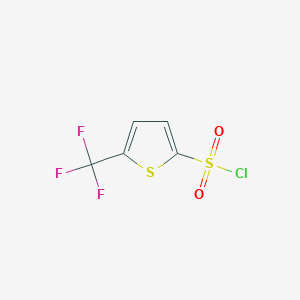
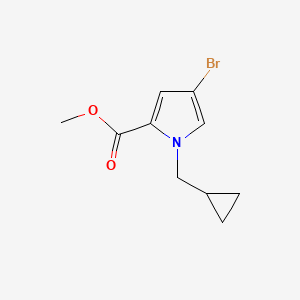
![(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B1433227.png)
